molecular formula C12H22ClFN2O2 B13897950 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B13897950
M. Wt: 280.77 g/mol
InChI Key: QFNQURIKCMPOPN-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. This compound is of interest due to its potential biological activities and its use as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis products: The major product is the corresponding carboxylic acid.

    Reduction products: Reduced derivatives with different functional groups can be synthesized.

Scientific Research Applications

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound has two fluorine atoms and a similar spirocyclic structure.

    tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound lacks the fluorine atom but has a similar core structure.

Uniqueness

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to the presence of a single fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H22ClFN2O2

Molecular Weight

280.77 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C12H21FN2O2.ClH/c1-11(2,3)17-10(16)15-5-4-12(7-14-8-12)9(13)6-15;/h9,14H,4-8H2,1-3H3;1H

InChI Key

QFNQURIKCMPOPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)F.Cl

Origin of Product

United States

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